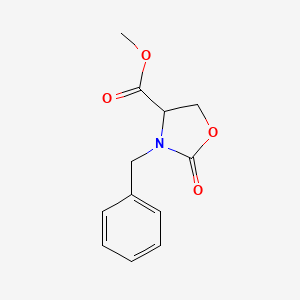

Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate

Description

Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate is a chiral oxazolidinone derivative characterized by a benzyl substituent at the 3-position and a methyl ester group at the 4-position. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen, widely utilized in organic synthesis as chiral auxiliaries, intermediates in peptide chemistry, and precursors for pharmaceuticals. The benzyl group enhances steric bulk and may act as a protective moiety, influencing reactivity and selectivity in subsequent reactions.

Properties

IUPAC Name |

methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11(14)10-8-17-12(15)13(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYPZSJGKNSPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=O)N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired oxazolidine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can lead to the formation of oxazolidines with different substituents.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazolidine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce various substituted oxazolidines.

Scientific Research Applications

Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: It can be used in the design of new pharmaceuticals with potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

Key Observations

In contrast, M13 features a flexible butylaminocarbonyl group, which may enhance solubility in nonpolar solvents. Stereochemistry: The (4R)-configured oxazolidinone highlights the importance of chirality in biological activity and synthetic utility, though the target compound's stereochemical details remain unspecified.

Synthetic Pathways: Cyclization reactions (e.g., serine dehydration or β-hydroxylamine oxidation ) are common for oxazolidinone formation. M13 employs an isocyanate coupling, suggesting broader applicability for introducing carbamate functionalities.

Physicochemical Properties: IR Spectroscopy: M13 exhibits carbonyl stretches at 1753 cm⁻¹ (ester) and 1700 cm⁻¹ (carbamate), consistent with analogous oxazolidinones. The target compound would likely show similar peaks. Molecular Weight and Polarity: The (4R)-isomer has a topological polar surface area (TPSA) of 64.6 Ų, indicating moderate polarity suitable for solubility in aprotic solvents.

Applications: Oxazolidinones are pivotal in peptide chemistry (e.g., as protected intermediates ) and pharmaceutical synthesis (e.g., tert-butyl derivatives in APIs ). The benzyl group in the target compound may facilitate selective deprotection in multi-step syntheses.

Research Findings and Implications

- Stereochemical Diversity : The (4R)-isomer and the tert-butyl derivative underscore the role of stereochemistry and substituents in tuning reactivity and bioavailability.

- Synthetic Efficiency: M13’s 54% yield reflects moderate efficiency, suggesting room for optimization in oxazolidinone syntheses (e.g., catalyst screening or solvent effects).

Biological Activity

Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate (CAS Number: 157823-76-2) is a chiral compound belonging to the oxazolidine family, characterized by a five-membered heterocyclic structure that contains both nitrogen and oxygen atoms. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential as an inhibitor or modulator of various biochemical pathways.

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- Density : 1.284 g/cm³

- Boiling Point : 433.37°C at 760 mmHg

- Flash Point : 215.895°C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazolidine ring is capable of participating in hydrogen bonding and other non-covalent interactions, influencing the activity and binding affinity of the compound towards its molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic pathways.

- Receptor Modulation : It interacts with various receptors, potentially affecting signal transduction processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have reported varying degrees of cytotoxicity against several cancer cell lines, including:

These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment, warranting further investigation into its mechanisms and efficacy.

Enzyme Interaction Studies

The compound has been studied for its interaction with various enzymes, contributing to its pharmacological profile:

| Enzyme Type | Activity Type | Reference |

|---|---|---|

| Protein Kinases | Inhibitor | |

| Cyclic Nucleotide Phosphodiesterases | Modulator |

These interactions highlight the potential of this compound in drug development, particularly in designing inhibitors for specific enzymatic pathways.

Case Studies

-

Study on Anticancer Properties :

A recent study evaluated the anticancer effects of this compound using the MTT assay across multiple cancer cell lines. The results indicated significant growth inhibition, with IC50 values suggesting potent activity against various tumor types . -

Enzyme Binding Affinity :

Another investigation assessed the binding affinity of this compound towards specific protein kinases, revealing promising inhibitory effects that could be leveraged for therapeutic applications in oncology and other diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate, and how is diastereoselectivity achieved?

- Methodological Answer : The compound can be synthesized via hydroxyalkylation of lithium enolates derived from oxazolidinone precursors. For example, lithium hexamethyldisilazanide (LHMDS) in THF at −75°C generates enolates that react with aldehydes to yield adducts with >98% diastereoselectivity. Post-reduction and cleavage steps (e.g., hydrogenolysis with Pd/C) yield threonine analogs. Resolution of racemic mixtures is achieved via chiral chromatography (e.g., Chiraspher®) .

Q. How can the crystal structure of this compound be determined, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use the SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) for small-molecule crystallography. For visualization, ORTEP-3 (with GUI) or WinGX can generate thermal ellipsoid plots. Ensure high-resolution data (<1.0 Å) to resolve potential disorder in the oxazolidine ring .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid inhalation or skin contact by using fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes/skin with water for ≥15 minutes. Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis. Monitor static electricity risks due to its ester functional group .

Advanced Research Questions

Q. How does the oxazolidine ring's puckering conformation influence reactivity in peptide mimetics?

- Methodological Answer : The ring’s puckering (quantified via Cremer-Pople coordinates) enforces a trans-conformation at the pseudo-peptide bond, critical for mimicking proline residues. Use DFT calculations (e.g., B3LYP/6-31G*) to model puckering amplitudes (q₂, q₃) and correlate with NMR-derived coupling constants (³JHH) .

Q. What strategies resolve contradictions in diastereoselectivity data during synthetic optimization?

- Methodological Answer : Discrepancies may arise from solvent polarity (THF vs. DMF) or temperature gradients. Use design of experiments (DoE) to isolate variables. Validate via NOESY NMR to confirm stereochemistry and HPLC-MS to quantify enantiomeric excess. Cross-reference with computational docking studies to assess steric effects .

Q. How can hydrogen-bonding patterns in crystalline forms be exploited for supramolecular applications?

- Methodological Answer : Graph set analysis (Etter’s formalism) identifies robust hydrogen-bond motifs (e.g., R₂²(8) rings). Co-crystallize with complementary donors/acceptors (e.g., carboxylic acids) to engineer 2D/3D networks. Pair with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What role does this compound play in modulating biological activity of peptidomimetics?

- Methodological Answer : As a pseudo-proline residue, it restricts backbone flexibility, enhancing protease resistance. Test in vitro using trypsin/chymotrypsin assays and compare IC₅₀ values with unmodified peptides. MD simulations (e.g., GROMACS) can predict conformational stability in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.